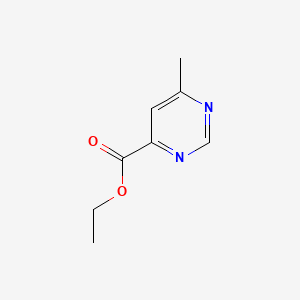

Ethyl 6-methylpyrimidine-4-carboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 6-methylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-6(2)9-5-10-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSANUFJFMEFFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=NC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60665295 | |

| Record name | Ethyl 6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60665295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148149-29-5 | |

| Record name | Ethyl 6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60665295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2. Methodological & Application

Synthesis protocols for Ethyl 6-methylpyrimidine-4-carboxylate from precursors

Executive Summary

This Application Note details the authoritative synthesis protocol for Ethyl 6-methylpyrimidine-4-carboxylate , a critical pharmacophore in the development of bioactive heterocyclic compounds, including antiviral agents and kinase inhibitors.[1]

Unlike low-yielding radical alkylation methods (e.g., Minisci reaction) often cited in academic literature for late-stage functionalization, this protocol utilizes a robust cyclocondensation strategy .[1] By reacting Ethyl acetopyruvate (sodium salt) with Formamidine acetate , we achieve high regioselectivity and scalability. This "salt-switch" methodology eliminates the need for external bases, simplifies workup, and ensures the correct isomeric outcome (6-methyl-4-carboxylate vs. the 4-methyl-2-carboxylate isomer).[1]

Retrosynthetic Analysis & Pathway

The synthesis is deconstructed into two precursor modules and a final convergent assembly. The logic relies on the reaction between a 1,3-dielectrophile (the diketoester) and a 1,3-dinucleophile (the amidine).[1]

Mechanism:

-

Nucleophilic Attack: The amidine nitrogen attacks the more electrophilic ketone (C4) of the ethyl acetopyruvate.

-

Cyclization: The second nitrogen attacks the C2 ketone (adjacent to the ester).

-

Aromatization: Elimination of water drives the formation of the aromatic pyrimidine ring.

Figure 1: Convergent synthesis pathway utilizing stable salt precursors to ensure regioselectivity.[1]

Precursor Preparation Protocols

To ensure reproducibility, commercial sourcing of unstable intermediates is discouraged. Prepare fresh precursors using the following standardized protocols.

Module A: Ethyl Acetopyruvate (Sodium Salt)

Chemical Logic: A Claisen condensation where sodium ethoxide generates the enolate of acetone, which attacks diethyl oxalate. Reference: Based on Org.[2] Synth. Coll. Vol. 1, 238.

| Parameter | Specification |

| Reagents | Diethyl oxalate (1.0 eq), Acetone (1.0 eq), Sodium ethoxide (1.1 eq) |

| Solvent | Absolute Ethanol |

| Temperature | < 10°C (Addition), then RT |

| Appearance | Yellow solid |

Protocol:

-

Setup: Equip a 2L three-neck flask with a mechanical stirrer, dropping funnel, and thermometer. Ensure the system is dry and under N2 atmosphere.

-

Base Preparation: Dissolve Sodium metal (25.3 g, 1.1 mol) in Absolute Ethanol (500 mL) to generate NaOEt. Cool to 0-5°C.[1][3]

-

Addition: Mix Diethyl oxalate (146 g, 1.0 mol) and Acetone (58 g, 1.0 mol). Add this mixture dropwise to the cold NaOEt solution over 2 hours.

-

Critical: Maintain temperature < 10°C to prevent polymerization of acetone.

-

-

Precipitation: The yellow sodium salt of ethyl acetopyruvate will precipitate.[4] Stir for 2 hours at room temperature.

-

Isolation: Filter the solid under vacuum. Wash with cold ethanol (2 x 100 mL) and diethyl ether (2 x 100 mL).

Module B: Formamidine Acetate

Chemical Logic: Direct ammonolysis of triethyl orthoformate. The acetate salt is non-hygroscopic and easier to handle than the hydrochloride. Reference: Based on Org.[2][6] Synth. Coll. Vol. 4, 466.

| Parameter | Specification |

| Reagents | Triethyl orthoformate (1.0 eq), Glacial Acetic Acid (1.0 eq), Ammonia gas |

| Temperature | 125-130°C (Reflux) |

| Appearance | White crystalline solid |

Protocol:

-

Setup: 500 mL flask with reflux condenser and gas inlet tube.

-

Mixing: Combine Triethyl orthoformate (148 g, 1.0 mol) and Glacial Acetic Acid (60 g, 1.0 mol).

-

Reaction: Heat to 125°C. Bubble Ammonia gas through the mixture. Ethanol will distill off.

-

Crystallization: Continue until the mixture solidifies (approx. 1-2 hours).

-

Purification: Cool, filter, and recrystallize from ethanol if necessary. MP: 158-161°C.[1]

Main Synthesis Protocol: Cyclocondensation

This step utilizes the "Salt-Switch" technique.[1] The basic sodium salt of the keto-ester reacts with the acidic acetate salt of the amidine, neutralizing in situ to release the reactive species without external base.

Reagents:

-

Ethyl Acetopyruvate (Sodium Salt) (Module A)[1]

-

Solvent: Water/Ethanol mixture (1:[1]1) or Glacial Acetic Acid (for higher solubility)[1]

Step-by-Step Procedure:

-

Dissolution: In a 1L round-bottom flask, dissolve Formamidine Acetate (52.0 g, 0.50 mol) in 200 mL of water.

-

Addition: Add Ethyl Acetopyruvate Sodium Salt (90.0 g, 0.50 mol) to the solution.

-

Observation: The mixture may warm slightly as the salts exchange (NaOAc formation).

-

-

Reaction: Stir the mixture at room temperature for 24 hours.

-

Note: Unlike many pyrimidine syntheses requiring reflux, this condensation often proceeds at ambient temperature due to the high reactivity of the 1,3-dicarbonyl species. If precipitation is slow, heat to 50°C for 2 hours.

-

-

Workup: The product, Ethyl 6-methylpyrimidine-4-carboxylate , often precipitates directly from the aqueous solution.[1]

-

Purification: Recrystallize the crude solid from Hexane/Ethyl Acetate (9:1) or purify via vacuum distillation if liquid/low-melting solid (bp ~110°C at 5 mmHg).[1]

-

Characterization Data (Expected):

-

Appearance: White to pale yellow solid/oil.

-

1H NMR (400 MHz, CDCl3): δ 9.15 (s, 1H, H-2), 7.85 (s, 1H, H-5), 4.48 (q, 2H, OCH2), 2.65 (s, 3H, C6-CH3), 1.45 (t, 3H, CH3).[1]

-

Yield: Expect 65-75%.

-

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of ester | Ensure reaction medium is not too alkaline. The buffering capacity of the acetate usually prevents this, but avoid prolonged heating in water. |

| Impurity: 4-OH | Incomplete aromatization or wrong tautomer | This suggests hydrolysis of the acetopyruvate prior to cyclization.[1] Use fresh sodium salt precursor. |

| Color (Dark) | Polymerization of acetopyruvate | Ensure Module A (Sodium Salt) was washed thoroughly with ether to remove free acetone/polymer byproducts. |

References

-

Synthesis of Ethyl Acetopyruvate (Sodium Salt): Marvel, C. S., & Dreger, E. E. (1926). Ethyl Acetopyruvate.[4] Organic Syntheses, 6, 40. [1]

-

Synthesis of Formamidine Acetate: Taylor, E. C., & Ehrhart, W. A. (1963). Formamidine Acetate.[7] Organic Syntheses, 43, 43. [1]

-

General Pyrimidine Cyclization Logic: Brown, D. J. (1962). The Pyrimidines. Wiley-Interscience.[1] (Classic text on regioselectivity of amidine + beta-diketoester condensations).

-

Minisci Reaction (Alternative Context): Minisci, F., et al. (1971).[2][9] Nucleophilic character of alkyl radicals... Tetrahedron, 27(15), 3575-3579.[1] (Cited for context on why condensation is preferred over radical alkylation for this specific isomer).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Minisci reaction - Wikipedia [en.wikipedia.org]

- 3. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scispace.com [scispace.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

3. Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Synthesis of Ethyl 6-methylpyrimidine-4-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 6-methylpyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and understand the nuances of this specific pyrimidine synthesis. Our approach is rooted in mechanistic principles to provide you with robust and reliable solutions.

The primary and most effective route to Ethyl 6-methylpyrimidine-4-carboxylate is a variation of the Pinner synthesis, a classic and reliable method for constructing the pyrimidine core.[1][2] This involves the cyclocondensation of an amidine with a β-dicarbonyl compound. For our target molecule, the reactants of choice are Formamidine and Ethyl Acetoacetate .

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format to help you navigate the complexities of the synthesis and maximize your yield and purity.

Question 1: My reaction yield is consistently low, or the reaction fails to proceed to completion. What are the likely causes and how can I improve it?

Answer: Low or no yield is a frequent issue in pyrimidine synthesis and can often be traced back to several key factors. Let's break them down:

-

Inadequate Base Catalysis: The cyclocondensation reaction requires a basic catalyst to deprotonate the ethyl acetoacetate, facilitating the initial nucleophilic attack. If the base is too weak, absent, or used in insufficient quantity, the reaction will not proceed efficiently.

-

Solution: The use of a non-nucleophilic, strong base is critical. Sodium ethoxide (NaOEt) in ethanol is the standard and highly effective choice. It is crucial to use at least one full equivalent of the base to ensure complete deprotonation of the ethyl acetoacetate.

-

-

Purity and Stability of Formamidine: Formamidine is often supplied as a salt (e.g., hydrochloride or acetate) to improve its stability. Using the free base directly can be problematic as it is prone to decomposition. If using a salt, it must be neutralized in situ or used under conditions that facilitate the release of the free amidine.

-

Solution: When using formamidine hydrochloride, the sodium ethoxide serves the dual purpose of neutralizing the salt to generate the free base and catalyzing the reaction. Ensure your formamidine salt is dry and of high purity.

-

-

Sub-optimal Reaction Temperature: Like many condensation reactions, this synthesis requires a specific temperature range to overcome the activation energy barrier without promoting side reactions.

-

Solution: The reaction is typically performed at reflux in ethanol. This provides a consistent temperature (around 78 °C) that is optimal for the cyclization to occur without significant decomposition of the reactants or product.

-

-

Presence of Water: Water can interfere with the reaction by hydrolyzing the ester and reacting with the base, thereby quenching the catalyst.

Question 2: I am observing a significant amount of a major, unidentified byproduct in my crude NMR. What could it be and how can I prevent its formation?

Answer: The most probable byproduct in this reaction is the result of the self-condensation of ethyl acetoacetate, which is catalyzed by the base. This can compete with the desired reaction with formamidine.

-

Causality: When ethyl acetoacetate is deprotonated, the resulting enolate can act as a nucleophile. If it reacts with another molecule of ethyl acetoacetate (acting as the electrophile), it leads to the formation of Dehydroacetic acid and its derivatives, which are common impurities in reactions involving this reagent.

-

Prevention Strategy:

-

Order of Addition: The most effective way to minimize self-condensation is to control the concentration of the reactive enolate. This can be achieved by adding the ethyl acetoacetate dropwise to a solution of the base and formamidine in ethanol.[3] This ensures that the enolate reacts with the formamidine as soon as it is formed, rather than with another molecule of the starting ester.

-

Temperature Control: Maintaining the reaction at a gentle reflux prevents excessive energy input that could favor the self-condensation pathway.

-

Question 3: My final product is difficult to purify. Recrystallization yields are low, and column chromatography is not providing good separation. What are my options?

Answer: Purification of pyrimidine derivatives can indeed be challenging due to their polarity.[3]

-

For Recrystallization:

-

Solvent Selection: If ethanol is not providing good recovery, consider a mixed solvent system. Ethyl acetate/hexane or ethanol/water are common choices.[3] The goal is to find a system where the product is soluble at high temperatures but sparingly soluble when cooled.

-

Seeding: If the product is reluctant to crystallize, adding a seed crystal can induce precipitation.

-

-

For Column Chromatography:

-

Solvent System Optimization: A common issue is the use of a solvent system that is too polar, causing the product to move with the solvent front. Start with a less polar eluent (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before committing to a large-scale column.[5]

-

Silica Gel Deactivation: Pyrimidines can sometimes interact strongly with the acidic silica gel. If you observe significant tailing or product loss on the column, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%).

-

-

Alternative Purification: Acid-Base Extraction

-

The pyrimidine ring is basic and can be protonated. You can dissolve the crude product in an organic solvent like ethyl acetate and wash it with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaHCO₃) and the product extracted back into an organic solvent. This is a highly effective method for removing non-basic impurities.

-

Frequently Asked Questions (FAQs)

Q: What is the role of the base in this reaction? A: The base, typically sodium ethoxide, serves two primary functions: 1) It deprotonates the α-carbon of ethyl acetoacetate, forming a nucleophilic enolate. 2) If you start with formamidine hydrochloride, the base neutralizes the HCl to generate the active formamidine free base.

Q: Can I use a different base, like sodium hydroxide or triethylamine? A: It is not recommended. Sodium hydroxide can cause saponification (hydrolysis) of the ethyl ester group. Triethylamine is generally not a strong enough base to efficiently deprotonate ethyl acetoacetate for this type of condensation. Sodium ethoxide in ethanol is the ideal choice as the ethoxide anion is the conjugate base of the solvent, preventing unwanted side reactions.

Q: How can I monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is the most effective method.[3][4] You can spot the starting materials (ethyl acetoacetate and formamidine, though the latter can be difficult to visualize) and the reaction mixture on a silica gel plate. The product, being more conjugated, should have a different Rf value. A developing system of 3:1 Hexane:Ethyl Acetate is a good starting point.

Q: Is an inert atmosphere (e.g., nitrogen or argon) necessary for this reaction? A: While not strictly necessary for the reaction mechanism itself, using an inert atmosphere is good practice, especially when working with anhydrous solvents and strong bases like sodium ethoxide, to prevent the introduction of moisture.

Data and Protocols

Table 1: Reagent Stoichiometry and Reaction Parameters

| Reagent/Parameter | Molar Equivalents | Role | Key Considerations |

| Ethyl Acetoacetate | 1.0 | β-Dicarbonyl source (C-C-C fragment) | Should be pure and dry. Added dropwise to the reaction. |

| Formamidine HCl | 1.1 | N-C-N source | Use a slight excess to drive the reaction to completion. |

| Sodium Ethoxide | 1.1 - 1.2 | Base Catalyst | Use at least enough to neutralize the amidine salt. |

| Solvent | N/A | Anhydrous Ethanol | Ensures solubility and optimal reflux temperature. |

| Temperature | N/A | Reflux (~78 °C) | Provides necessary activation energy. |

| Reaction Time | N/A | 4-6 hours | Monitor by TLC for completion. |

Detailed Experimental Protocol

Materials:

-

Ethyl Acetoacetate (1.0 eq)

-

Formamidine Hydrochloride (1.1 eq)

-

Sodium Ethoxide (1.2 eq)

-

Anhydrous Ethanol (sufficient to make a ~0.5 M solution)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Dropping funnel

Procedure:

-

Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

To the flask, add anhydrous ethanol, followed by the careful addition of sodium ethoxide.

-

Add the formamidine hydrochloride to the stirring solution. Allow it to stir for 15-20 minutes.

-

In a dropping funnel, dissolve the ethyl acetoacetate in a small amount of anhydrous ethanol.

-

Add the ethyl acetoacetate solution dropwise to the reaction mixture over 30 minutes.

-

Once the addition is complete, heat the reaction mixture to a gentle reflux.

-

Maintain the reflux for 4-6 hours, monitoring the reaction's progress periodically by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture carefully with a dilute acid (e.g., acetic acid or 1M HCl) to a pH of ~7.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude residue can be partitioned between ethyl acetate and water. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Visualizing the Process

Reaction Mechanism

Caption: Proposed reaction mechanism for the synthesis.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common synthesis issues.

References

-

Slideshare. Pinner pyrimidine synthesis. Available at: [Link]

-

ResearchGate. Optimization of the reaction conditions. [a] | Download Table. Available at: [Link]

-

RSC Publishing. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Available at: [Link]

-

MDPI. Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Available at: [Link]

-

RSC Publishing. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Available at: [Link]

-

ResearchGate. Optimization of the condensation conditions. a. Available at: [Link]

-

MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available at: [Link]

-

ResearchGate. Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H )-ones. Available at: [Link]

-

Organic Chemistry Portal. Pyrimidine synthesis. Available at: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Ethyl 6-methylpyrimidine-4-carboxylate

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of ethyl 6-methylpyrimidine-4-carboxylate. As a Senior Application Scientist, this document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring the safety of laboratory personnel and the protection of our environment. The toxicological properties of this specific compound have not been thoroughly investigated; therefore, it must be handled with the caution afforded to all novel chemical entities, treating it as hazardous until proven otherwise.[1]

Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on data from structurally similar pyrimidine derivatives, ethyl 6-methylpyrimidine-4-carboxylate should be managed as a substance with the potential for irritation, toxicity, and environmental harm.

Table 1: Physicochemical Properties and Potential Hazards

| Property | Value / Information | Rationale & Source |

|---|---|---|

| Molecular Formula | C₈H₁₀N₂O₂ | Inferred from compound name. |

| Molecular Weight | ~180.19 g/mol | Inferred from compound name. |

| Appearance | Likely a solid powder or crystalline material. | Based on similar pyrimidine carboxylate esters. |

| Potential Hazards | - May cause skin and eye irritation.[2][3]- Harmful if swallowed or inhaled.[2]- Suspected of damaging fertility or the unborn child.[4]- May cause long-lasting harmful effects to aquatic life.[5] | Data extrapolated from safety data for various pyrimidine derivatives.[2][3][4][5] |

| Incompatible Materials | Strong oxidizing agents.[4][5] | Pyrimidine structures can react with strong oxidizers.[6] |

| Hazardous Decomposition | Combustion may produce Carbon oxides (CO, CO₂) and Nitrogen oxides (NOx).[5] | Common decomposition products for nitrogenous organic compounds. |

Personal Protective Equipment (PPE) and Handling

Proper personal protective equipment is the first line of defense against chemical exposure. The causality is simple: creating a physical barrier prevents the chemical from contacting your body.

-

Hand Protection : Always wear nitrile gloves. If contact occurs, dispose of the contaminated gloves immediately in accordance with applicable laws and good laboratory practices and wash your hands thoroughly.[1]

-

Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

-

Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned.

-

Ventilation : All handling, including weighing and dissolution, should occur inside a certified chemical fume hood to minimize inhalation exposure.[7][8]

Step-by-Step Waste Disposal Protocol

The cardinal rule of chemical disposal is that ethyl 6-methylpyrimidine-4-carboxylate must not be disposed of down the drain or in regular trash .[7][9] It must be treated as hazardous waste and managed by a licensed professional disposal service.[1][9]

Step 1: Waste Segregation

Proper segregation is critical to prevent accidental and dangerous chemical reactions within a waste container and to facilitate proper end-of-life treatment.[10]

-

Solid Chemical Waste :

-

Includes : Expired or unused ethyl 6-methylpyrimidine-4-carboxylate, contaminated weighing paper, paper towels, and disposable PPE (gloves, etc.).

-

Procedure : Collect all solid waste in a dedicated, clearly labeled hazardous waste container.[9]

-

-

Liquid Chemical Waste :

-

Includes : Reaction mixtures, solutions containing the compound, and solvent rinses from cleaning contaminated glassware.

-

Procedure : Collect all liquid waste in a separate, labeled hazardous waste container designed for flammable or corrosive liquids, as appropriate for the solvent used.[9]

-

-

Contaminated Sharps :

-

Includes : Needles, broken glassware, or any sharp object contaminated with the compound.

-

Procedure : Place these items in a designated, puncture-proof sharps container that is also labeled for chemical waste.

-

Step 2: Containerization and Labeling

Waste containers must be managed to ensure safety and compliance.

-

Select a Compatible Container : Use containers made of a material that will not react with the waste. For liquid waste, ensure the container can be tightly sealed to prevent the escape of vapors.[7]

-

Label Accurately : The container must be clearly labeled with the words "Hazardous Waste."[10] The label must include:

-

The full chemical name: "Waste Ethyl 6-methylpyrimidine-4-carboxylate".

-

An accurate list of all contents, including solvents. Do not use abbreviations.[10]

-

The approximate concentrations or percentages of each component.

-

The relevant hazard pictograms (e.g., irritant, toxic, environmental hazard).

-

The date the waste was first added to the container.

-

-

Keep Containers Closed : Keep waste containers tightly closed except when adding waste.[7]

Step 3: Storage and Final Disposal

-

Interim Storage : Store waste containers in a designated, well-ventilated satellite accumulation area within your laboratory, away from incompatible materials.[10]

-

Professional Disposal : Arrange for pickup and final disposal through your institution's Environmental Health & Safety (EHS) office or a contracted licensed hazardous waste disposal company.[1][9] This is the only acceptable final disposal pathway.

Emergency Procedures: Spills and Exposure

In the event of an accident, a calm and structured response is essential.

Spill Response Protocol

The following workflow outlines the decision-making process for a chemical spill.

Caption: Decision workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup:

-

Alert & Evacuate : Immediately alert personnel in the vicinity. Evacuate the area if the spill is large or produces significant vapors.[9]

-

Don PPE : Wear appropriate PPE, including double nitrile gloves, chemical safety goggles, and a lab coat.[9]

-

Contain the Spill : For liquids, create a dike around the spill's outer edges with an inert absorbent material like vermiculite, sand, or spill pillows.[11] For solids, prevent further dispersal.[5]

-

Absorb & Collect :

-

Package Waste : Place all collected residue and contaminated absorbents into a suitable container, which must be sealed, labeled as hazardous waste, and disposed of according to the protocol in Section 3.[9][11]

-

Decontaminate : Clean the spill area and any contaminated equipment with an appropriate solvent. All cleaning materials and solvent rinses must be collected as hazardous liquid waste.[11]

Personnel Exposure

-

Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[9]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]

-

Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

-

Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

References

- Benchchem. Safeguarding Your Research: A Guide to Handling Furo[3,4-d]pyrimidine.

- ChemicalBook. Pyrimidine - Safety Data Sheet.

- Generic Safety Data Sheet. SAFETY DATA SHEET.

- Chemos GmbH&Co.KG. Safety Data Sheet: Pyrimidine 98%.

- Fisher Scientific. SAFETY DATA SHEET.

- GOV.UK. Pyridine: incident management.

- Sigma-Aldrich. SAFETY DATA SHEET.

- Santa Cruz Biotechnology. SAFETY DATA SHEET.

- CymitQuimica. Safety Data Sheet.

- Sigma-Aldrich. SAFETY DATA SHEET.

- QMUL Health & Safety Directorate. Spill procedure: Clean-up guidance.

- West Virginia University Environmental Health & Safety. Chapter 8: Decontamination, Disinfection and Spill Response.

- University of Toronto Department of Chemistry. STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL.

- Princeton University Environmental Health & Safety. Chemical Incompatibility Chart.

Sources

- 1. afgsci.com [afgsci.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. ehs.princeton.edu [ehs.princeton.edu]

- 7. chemicalbook.com [chemicalbook.com]

- 8. chemos.de [chemos.de]

- 9. benchchem.com [benchchem.com]

- 10. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 11. qmul.ac.uk [qmul.ac.uk]

A Researcher's Guide to Personal Protective Equipment for Handling Ethyl 6-methylpyrimidine-4-carboxylate

In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical compounds is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of Ethyl 6-methylpyrimidine-4-carboxylate, a key intermediate in the synthesis of various biologically active molecules. As Senior Application Scientists, our goal is to empower you with not just procedural steps, but with the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard Profile

Ethyl 6-methylpyrimidine-4-carboxylate presents specific hazards that necessitate a comprehensive personal protective equipment (PPE) strategy. According to safety data sheets (SDS), this compound is classified as a skin and eye irritant.[1][2] It may also cause respiratory irritation.[2] Therefore, the primary routes of exposure to mitigate are dermal contact, ocular contact, and inhalation.

The causality behind these classifications lies in the chemical's reactivity. Pyrimidine derivatives can interact with biological macromolecules, and while this reactivity is harnessed in synthetic chemistry, it can also lead to adverse physiological effects upon accidental exposure.

Core Principles of PPE Selection

The selection of appropriate PPE is not a one-size-fits-all approach. It is a risk-based decision-making process that considers the quantity of the substance being handled, the nature of the procedure, and the potential for aerosol or dust generation. The overarching principle is to create a robust barrier between the researcher and the chemical.

Recommended Personal Protective Equipment

Based on the known hazards of Ethyl 6-methylpyrimidine-4-carboxylate, the following PPE is mandated.

| PPE Component | Specification | Rationale for Use |

| Hand Protection | Nitrile gloves | Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation.[3] Nitrile is recommended for its broad chemical resistance. |

| Eye and Face Protection | Chemical safety goggles and, for large quantities or splash risks, a face shield | Protects the eyes from direct contact with the chemical, which can cause serious irritation.[1][4][5] A face shield offers an additional layer of protection for the entire face. |

| Body Protection | Laboratory coat | Prevents contamination of personal clothing and minimizes skin exposure.[3] |

| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling powders outside of a certified chemical fume hood or when there is a risk of aerosol generation to prevent respiratory tract irritation.[4] |

Procedural Blueprint: Donning and Doffing PPE

The effectiveness of PPE is contingent upon its correct usage. The following step-by-step protocols for donning and doffing are designed to prevent cross-contamination and ensure the user's safety.

Donning Sequence:

-

Hand Hygiene: Begin by washing and drying your hands thoroughly.

-

Gown/Lab Coat: Put on a clean, appropriately sized laboratory coat, ensuring it is fully buttoned.

-

Respiratory Protection (if required): If the risk assessment indicates a need for respiratory protection, perform a seal check to ensure the respirator is fitted correctly.

-

Eye and Face Protection: Put on chemical safety goggles. If a face shield is required, place it over the goggles.

-

Gloves: Don the appropriate chemical-resistant gloves, ensuring the cuffs of the gloves are pulled over the cuffs of the laboratory coat sleeves.[6]

Doffing Sequence (to be performed in a designated area):

-

Gloves: Remove gloves by peeling them off from the cuff towards the fingertips, turning them inside out. Dispose of them in the designated chemical waste container.

-

Gown/Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, ensuring the contaminated outer surface is folded inward.

-

Hand Hygiene: Wash and dry your hands thoroughly.

-

Eye and Face Protection: Remove the face shield (if used), followed by the safety goggles.

-

Respiratory Protection (if used): Remove the respirator without touching the front.

-

Final Hand Hygiene: Perform a final, thorough hand washing.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling Ethyl 6-methylpyrimidine-4-carboxylate.

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.